molecular formula C14H16O3 B2734100 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione CAS No. 762243-28-7

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B2734100
CAS No.: 762243-28-7
M. Wt: 232.279
InChI Key: CHMDXLOVGGCOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced diols, and substituted phenylcyclohexane derivatives.

Scientific Research Applications

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. Detailed studies on the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzaldehyde: A precursor in the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.

    Cyclohexane-1,3-dione: Another precursor used in the synthesis.

    5-Phenylcyclohexane-1,3-dione: A similar compound lacking the ethoxy group.

Uniqueness

This compound is unique due to the presence of both the ethoxyphenyl group and the cyclohexane-1,3-dione structure. This combination imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

5-(4-ethoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMDXLOVGGCOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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